molecular formula C12H12F4O2 B8151678 tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate

tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate

Cat. No.: B8151678
M. Wt: 264.22 g/mol
InChI Key: BJSKNJGSWBGHHT-UHFFFAOYSA-N
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Description

tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate: is an organic compound with the molecular formula C12H12F4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and trifluoromethyl groups, and the carboxyl group is esterified with tert-butyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate typically involves the esterification of 2-fluoro-6-(trifluoromethyl)benzoic acid with tert-butyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-fluoro-6-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Hydrolysis: 2-fluoro-6-(trifluoromethyl)benzoic acid and tert-butyl alcohol.

    Oxidation and Reduction: Corresponding oxidized or reduced derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

Liver X Receptor Agonists
One of the primary applications of tert-butyl 2-fluoro-6-(trifluoromethyl)benzoate is as a liver X receptor (LXR) agonist. LXRs play a crucial role in lipid metabolism and are potential therapeutic targets for atherosclerosis and other metabolic disorders. Research has demonstrated that modifications in the benzoate structure can enhance agonistic activity, leading to increased expression of genes involved in cholesterol efflux, such as ABCA1, without elevating triglycerides in plasma .

Case Study: Structure-Activity Relationship Studies
A study focused on structure-activity relationships of various benzoate analogs indicated that the introduction of specific functional groups significantly improved pharmacological profiles. For instance, the addition of hydroxyl and carboxyl groups at strategic positions enhanced both agonistic activity and pharmacokinetic properties in animal models .

Agricultural Applications

Herbicide Intermediates
this compound serves as an intermediate in the synthesis of herbicides. Compounds derived from this benzoate have been utilized to develop effective herbicides targeting specific crops like corn. The synthesis typically involves electrochemical methods followed by esterification processes that yield various alkyl esters with herbicidal properties .

Material Science

Fluorinated Polymers
In material science, this compound has been explored for its potential in synthesizing fluorinated polymers. These polymers exhibit unique properties such as increased thermal stability and chemical resistance, making them suitable for high-performance applications including coatings and electronic materials .

Chemical Synthesis

Reagent in Organic Synthesis
This compound is also valuable as a reagent in organic synthesis, particularly in reactions requiring fluorinated intermediates. Its ability to introduce trifluoromethyl groups into organic molecules enhances the reactivity and selectivity of various chemical transformations .

Data Table: Applications Overview

Application AreaSpecific UseResearch Findings
Medicinal ChemistryLXR AgonistsEnhanced cholesterol efflux without triglyceride elevation
Agricultural ChemistryHerbicide IntermediatesEffective synthesis routes for crop protection agents
Material ScienceFluorinated PolymersImproved thermal stability and chemical resistance
Chemical SynthesisReagent for fluorinated compoundsKey role in introducing trifluoromethyl groups

Mechanism of Action

The mechanism of action of tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

    2-Fluoro-6-(trifluoromethyl)benzoic acid: The parent acid of the ester.

    tert-Butyl 2-fluoro-4-(trifluoromethyl)benzoate: A regioisomer with different substitution pattern on the benzene ring.

    tert-Butyl 4-fluoro-6-(trifluoromethyl)benzoate: Another regioisomer with fluorine and trifluoromethyl groups in different positions.

Uniqueness: tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and trifluoromethyl groups enhances its reactivity and stability, making it a versatile compound for various applications.

Biological Activity

tert-Butyl 2-fluoro-6-(trifluoromethyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the presence of trifluoromethyl and fluoro groups. These functionalities often enhance biological activity and pharmacokinetic properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

The trifluoromethyl group is known to significantly alter the chemical reactivity of compounds, affecting their interaction with biological targets. Research indicates that compounds with such groups can modulate enzyme activity, receptor binding, and gene expression.

Target Interactions

  • Liver X Receptors (LXR) : Studies have shown that analogs of tert-butyl benzoates can act as LXR agonists, influencing cholesterol metabolism and atherosclerosis pathways. For instance, a related compound increased blood ABCA1 mRNA expression without elevating plasma triglycerides in animal models .
  • Pharmacological Targets : The electronegative nature of fluorine atoms enhances binding affinity to various receptors, potentially improving therapeutic efficacy against conditions like hyperlipidemia .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structural characteristics:

  • Absorption : Compounds with similar structures exhibit high gastrointestinal absorption rates due to their lipophilicity.
  • Metabolism : The presence of fluorine atoms alters metabolic pathways, often leading to prolonged circulation time in biological systems.

Study 1: LXR Agonism

A study investigated the structure-activity relationship (SAR) of tert-butyl benzoate derivatives, identifying that modifications at the C6 position significantly enhanced agonistic activity towards LXR. The introduction of hydroxyl groups was particularly effective in increasing potency in cellular assays .

Study 2: Antibacterial Activity

Research on structurally similar compounds revealed that the incorporation of trifluoromethyl groups improved antibacterial activity against resistant strains such as E. faecalis. The minimum inhibitory concentration (MIC) values indicated a strong correlation between the presence of these substituents and enhanced efficacy .

Summary Table of Biological Activities

Activity TypeCompound/AnalogsObservations
LXR Agonismtert-butyl benzoate derivativesIncreased ABCA1 mRNA expression without TG elevation
AntibacterialTrifluoromethyl benzoatesEnhanced activity against E. faecalis
CytotoxicityVarious analogsLow cytotoxicity observed up to 100 µM

Properties

IUPAC Name

tert-butyl 2-fluoro-6-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)9-7(12(14,15)16)5-4-6-8(9)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSKNJGSWBGHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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